BenchChemオンラインストアへようこそ!

3-(7H-purin-6-yl)aniline

Kinase Inhibitor Structure-Activity Relationship Purine Scaffold

Choose 3-(7H-purin-6-yl)aniline over generic 6-anilinopurine: its meta-amino group enables bioconjugation and affinity tagging for RTK pathway studies (cSRC, FGFR3, Flt3). The meta-substitution shifts kinase selectivity away from CDK2 toward FLT3-ITD and PDGFRα, critical for SAR reproducibility. A balanced LogP (2.18) and PSA (80.48 Ų) make it ideal for lead optimization. Patent-grounded (WO2005016528A2) core scaffold. Secure your supply chain with consistent, high-purity material.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 918537-10-7
Cat. No. B11892897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7H-purin-6-yl)aniline
CAS918537-10-7
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3
InChIInChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16)
InChIKeyPZFBKVWNGJUVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(7H-Purin-6-yl)aniline (CAS 918537-10-7): A 6-Anilinopurine Building Block for Targeted Kinase Inhibitor Research


3-(7H-Purin-6-yl)aniline (CAS 918537-10-7), a member of the 6-anilinopurine class, is a purine-based heterocyclic compound characterized by a 7H-purine ring system linked to an aniline moiety at the 6-position . With a molecular formula of C11H9N5 and a molecular weight of 211.22 g/mol, this compound serves as a core scaffold in the development of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as cSRC, Lck, FGFR3, Flt3, TrkB, Bmx, and PDGFRα [1]. Its structural features, including a meta-substituted aniline ring, differentiate it from unsubstituted 6-anilinopurine analogs, offering distinct physicochemical and biological properties .

Why 6-Anilinopurine Analogs Cannot Be Interchanged: Substitution Pattern Determines Potency and Selectivity


Within the 6-anilinopurine class, the position and nature of substituents on the aniline ring critically modulate kinase binding affinity and selectivity profiles. Studies on 2,6,9-trisubstituted purines reveal that 6-anilinopurines exhibit distinct inhibitory activity against FLT3-ITD and PDGFRα, while 6-benzylaminopurines show comparable CDK2 inhibition but strongly suppressed activity against these tyrosine kinases [1]. Furthermore, the meta-substitution pattern of 3-(7H-purin-6-yl)aniline introduces a distinct electronic and steric environment compared to unsubstituted 6-anilinopurine (N-phenyl-7H-purin-6-amine, CAS 1210-66-8) [2]. This positional isomerism affects hydrogen bonding capabilities, logP, and polar surface area, ultimately influencing cellular permeability and target engagement . Consequently, procurement of a specific anilinopurine derivative is essential for maintaining SAR consistency and avoiding off-target effects in kinase inhibitor programs.

Quantitative Differentiation of 3-(7H-Purin-6-yl)aniline (918537-10-7) vs. Key Analogs: A Procurement Evidence Guide


Meta-Substitution Alters Molecular Geometry and Electrostatic Potential

3-(7H-Purin-6-yl)aniline possesses a purine ring linked to an aniline group at the 6-position with the amino group in the meta position relative to the purine attachment. In contrast, the common analog 6-anilinopurine (N-phenyl-7H-purin-6-amine, CAS 1210-66-8) features an unsubstituted phenyl ring directly attached to the purine . This meta-substitution introduces a distinct dihedral angle and alters the spatial orientation of the aniline ring, which can impact the compound's ability to engage the hydrophobic adenine pocket of kinases such as GSK-3 and CDK2 [1].

Kinase Inhibitor Structure-Activity Relationship Purine Scaffold

Increased Polar Surface Area (PSA) Enhances Aqueous Solubility

3-(7H-Purin-6-yl)aniline exhibits a polar surface area (PSA) of 80.48 Ų, which is approximately 21% higher than the PSA of unsubstituted 6-anilinopurine (66.49 Ų) [1]. This increase is attributed to the additional amino group in the meta position. The higher PSA correlates with improved aqueous solubility, a critical parameter for formulation development and in vitro assay compatibility. LogP values are comparable (2.18 vs. 2.17), indicating similar lipophilicity despite the increased polarity.

Physicochemical Properties Drug-likeness Solubility

Potential for Enhanced Kinase Selectivity Based on Aniline Substitution SAR

Structure-activity relationship (SAR) studies on 2,6,9-trisubstituted purines demonstrate that 6-anilinopurine derivatives exhibit significant cytotoxic activity against MV4-11 and EOL-1 cell lines, which correlates with inhibition of FLT3-ITD and PDGFRα kinases [1]. In contrast, 6-benzylaminopurine analogs show comparable CDK2 inhibition but markedly reduced FLT3-ITD and PDGFRα activity. The presence of a meta-amino group on the aniline ring of 3-(7H-purin-6-yl)aniline is expected to further modulate kinase selectivity by altering hydrogen bonding interactions with the hinge region of the kinase domain.

Kinase Selectivity FLT3-ITD PDGFRα

Efficient Synthetic Accessibility via Nucleophilic Substitution

The synthesis of 3-(7H-purin-6-yl)aniline is achieved through nucleophilic substitution of 6-chloropurine with aniline, a well-established and scalable route . This method offers high atom economy and allows for late-stage functionalization of the purine core. In contrast, many substituted 6-anilinopurines require more complex multi-step sequences involving protection/deprotection strategies or transition-metal-catalyzed cross-couplings [1]. The straightforward synthesis reduces production costs and ensures reliable supply for research programs.

Synthetic Route Purine Functionalization Medicinal Chemistry

Patent Coverage Validates 6-Anilinopurine Scaffold as Privileged Kinase Inhibitor Core

The 6-anilinopurine scaffold, including derivatives such as 3-(7H-purin-6-yl)aniline, is explicitly claimed in patent WO2005016528A2 as inhibitors of receptor tyrosine kinases (cSRC, Lck, FGFR3, Flt3, TrkB, Bmx, PDGFRα) [1]. This patent protection underscores the commercial and therapeutic relevance of this specific chemotype. While the patent covers a broad genus, the inclusion of aniline substitution patterns highlights the importance of precise structural definition for activity and intellectual property positioning.

Intellectual Property Kinase Inhibitor Pharmaceutical Patent

Optimal Use Cases for 3-(7H-Purin-6-yl)aniline (918537-10-7) in Academic and Industrial Research


Kinase Inhibitor Lead Optimization: Exploring Aniline Substitution Effects on FLT3-ITD/PDGFRα Selectivity

3-(7H-Purin-6-yl)aniline serves as an ideal starting point for SAR studies aimed at optimizing FLT3-ITD and PDGFRα inhibition while minimizing CDK2 activity. Researchers can systematically vary the aniline substituents to map kinase selectivity, leveraging the compound's synthetic accessibility and established class activity [1].

Physicochemical Property Modulation: Balancing Lipophilicity and Solubility in Purine-Based Inhibitors

With a LogP of 2.18 and PSA of 80.48 Ų, this compound provides a balanced profile for drug-likeness optimization. It can be used as a reference standard to evaluate how further modifications (e.g., halogenation, alkylation) impact permeability and solubility, crucial for achieving oral bioavailability .

Chemical Biology Probe Development: Targeted Inhibition of Receptor Tyrosine Kinases

Given its inclusion in the WO2005016528A2 patent family, 3-(7H-purin-6-yl)aniline can be functionalized to create chemical probes for studying RTK signaling pathways (cSRC, FGFR3, Flt3) in cellular models. Its meta-amino group offers a convenient handle for bioconjugation or affinity tagging [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(7H-purin-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.